(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
Overview
Description
(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is an organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a conjugated system with a dimethylamino group, a chlorobenzyl ether, and a phenyl group, making it an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one typically involves a multi-step process:
-
Formation of the Intermediate: : The initial step often involves the preparation of 4-[(4-chlorobenzyl)oxy]benzaldehyde. This can be achieved by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
-
Knoevenagel Condensation: : The intermediate 4-[(4-chlorobenzyl)oxy]benzaldehyde is then subjected to a Knoevenagel condensation reaction with dimethylaminoacetone. This reaction is typically carried out in the presence of a base such as piperidine or pyridine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, while the chlorobenzyl ether moiety can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{4-[(4-methylbenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
- (2E)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
- (2E)-1-{4-[(4-bromobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
Uniqueness
Compared to its analogs, (2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or fluorine, potentially leading to different pharmacological profiles and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-20(2)12-11-18(21)15-5-9-17(10-6-15)22-13-14-3-7-16(19)8-4-14/h3-12H,13H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMQTGOBKVJAC-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.